molecular formula C16H27NO3 B1381115 Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1416176-14-1

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B1381115
CAS RN: 1416176-14-1
M. Wt: 281.39 g/mol
InChI Key: AXUPGUGFMSYTMC-UHFFFAOYSA-N
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Description

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C16H27NO3 . It is used in the field of biochemistry for research purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate consists of a spirocyclic system, which is a molecule containing two rings of different sizes that share a single atom .


Physical And Chemical Properties Analysis

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate has a molecular weight of 269.38 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 269.19909372 g/mol .

Scientific Research Applications

Synthesis and Chemical Space Exploration

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate and its related compounds play a significant role in synthetic chemistry. Meyers et al. (2009) described efficient synthetic routes to a similar compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its utility for selective derivations and access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Key Intermediate in Synthesis

Ibuka et al. (1982) reported a stereoselective synthesis of a related compound, 7-butyl-8-hydroxy-1-azaspiro[5.5]-undecan-2-one, a crucial intermediate for synthesizing perhydrohistrionicotoxin (Ibuka et al., 1982). Similarly, Ibuka et al. (1981) elaborated on the synthesis of another closely related compound, 7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, underlining its importance in the synthesis of pharmacologically significant alkaloids (Ibuka et al., 1981).

Food Contact Material Safety

A study by Flavourings (2012) evaluated the safety of a similar compound, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane, concluding it to be safe for use in food contact materials under specified conditions (Flavourings, 2012).

Synthetic Methodology Development

Zhang et al. (2018) developed a high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, demonstrating the significance of such compounds in drug development (Zhang et al., 2018).

Protective Group Introduction in Synthesis

Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), for introducing N-Boc-amino acids, highlighting the applicability of such compounds in peptide synthesis (Rao et al., 2017).

NMR Spectroscopy Applications

The study by Jakubowska et al. (2013) showcased the application of NMR spectroscopy in determining the absolute configuration of a related compound, 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, emphasizing the relevance of such compounds in analytical chemistry (Jakubowska et al., 2013).

Pharmaceutical Research

The compound's analogs are critical in pharmaceutical research, as evidenced by Amirani Poor et al. (2018), who used an intermolecular Ugi reaction with gabapentin to produce biologically active compounds, highlighting the potential medical applications of these compounds (Amirani Poor et al., 2018).

properties

IUPAC Name

tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUPGUGFMSYTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
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Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
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Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
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Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 5
Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 6
Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate

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